molecular formula C5H14N2O8P2 B12576711 N-(3-Amino-3,3-diphosphonopropyl)glycine CAS No. 184829-66-1

N-(3-Amino-3,3-diphosphonopropyl)glycine

Katalognummer: B12576711
CAS-Nummer: 184829-66-1
Molekulargewicht: 292.12 g/mol
InChI-Schlüssel: CYVQNPSVZQTSSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Amino-3,3-diphosphonopropyl)glycine is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and contains additional functional groups that make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-3,3-diphosphonopropyl)glycine typically involves the reaction of glycine with phosphonic acid derivatives under controlled conditions. One common method includes the use of glycine and phosphorous acid in the presence of a catalyst to facilitate the reaction. The reaction conditions often require a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Amino-3,3-diphosphonopropyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted glycine compounds .

Wissenschaftliche Forschungsanwendungen

N-(3-Amino-3,3-diphosphonopropyl)glycine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N-(3-Amino-3,3-diphosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of glycine and phosphonic acids, such as N-(phosphonomethyl)glycine and N-(phosphonoethyl)glycine .

Uniqueness

N-(3-Amino-3,3-diphosphonopropyl)glycine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

184829-66-1

Molekularformel

C5H14N2O8P2

Molekulargewicht

292.12 g/mol

IUPAC-Name

2-[(3-amino-3,3-diphosphonopropyl)amino]acetic acid

InChI

InChI=1S/C5H14N2O8P2/c6-5(16(10,11)12,17(13,14)15)1-2-7-3-4(8)9/h7H,1-3,6H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI-Schlüssel

CYVQNPSVZQTSSV-UHFFFAOYSA-N

Kanonische SMILES

C(CNCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.